2-Fluoro-4-(2-formylphenyl)benzoic acid

Description

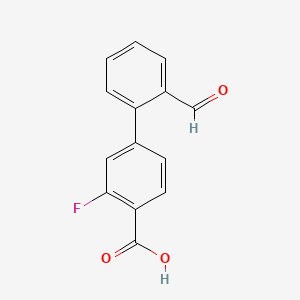

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOKKSUEGYFECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688845 | |

| Record name | 3-Fluoro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-86-1 | |

| Record name | 3-Fluoro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Fluoro-4-(2-formylphenyl)benzoic acid

The following technical guide details the physicochemical profile, synthetic pathways, and application scope of 2-Fluoro-4-(2-formylphenyl)benzoic acid (CAS 1261945-86-1).

CAS Registry Number: 1261945-86-1[1][2][3][4][5]

Part 1: Executive Summary & Identification

2-Fluoro-4-(2-formylphenyl)benzoic acid is a specialized biaryl building block characterized by orthogonal reactivity. Its structure features a fluoro-substituted benzoic acid core coupled to an ortho-formyl phenyl ring. This bifunctionality—combining a carboxylic acid (for amide coupling or esterification) with a reactive aldehyde (for reductive amination, Wittig olefination, or heterocycle formation)—makes it a high-value scaffold in medicinal chemistry, particularly for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors where biaryl geometries are critical for binding affinity.

Physicochemical Profile

| Property | Specification |

| CAS Registry Number | 1261945-86-1 |

| IUPAC Name | 3-Fluoro-2'-formyl-[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₁₄H₉FO₃ |

| Molecular Weight | 244.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | >180°C (Decomposition dependent on purity) |

| Acidity (pKa) | ~3.8 (Carboxylic acid), modulated by ortho-fluorine |

| SMILES | O=C(O)C1=CC=C(C2=CC=CC=C2C=O)C=C1F |

Part 2: Synthetic Methodology (The Suzuki Protocol)

Rationale

The most robust route to CAS 1261945-86-1 is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over direct formylation of a biaryl precursor due to the regioselectivity challenges posed by the fluorine atom. We utilize 4-bromo-2-fluorobenzoic acid as the electrophile and 2-formylphenylboronic acid as the nucleophile. This choice avoids the instability often associated with boronic acids bearing electron-withdrawing carboxylates.

Step-by-Step Protocol

Reagents:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

2-Formylphenylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) or Pd(PPh₃)₄ (0.05 eq)

-

Base: Na₂CO₃ (2.5 eq) or K₃PO₄ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow:

-

Degassing : Charge the reaction vessel with the aryl bromide, boronic acid, and base. Purge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Catalyst Addition : Add the Palladium catalyst under a positive pressure of inert gas.

-

Reaction : Heat the mixture to 85–90°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (Mobile phase: 5% MeOH in DCM).

-

Checkpoint: The aldehyde proton signal (~10 ppm) should appear in the crude NMR, distinct from the starting material.

-

-

Workup : Cool to room temperature. Acidify carefully with 1N HCl to pH ~3–4 to precipitate the carboxylic acid product.

-

Purification : Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0→10% MeOH in DCM).

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis and the orthogonal functional groups available for downstream chemistry.

Caption: Convergent Suzuki-Miyaura synthesis of CAS 1261945-86-1 utilizing palladium catalysis.

Part 3: Reactivity & Applications

Orthogonal Functionalization

This molecule acts as a "divergent hub" in drug discovery. The spatial separation (para-relationship of the acid to the biaryl bond vs. ortho-position of the aldehyde) prevents immediate intramolecular cyclization, allowing for selective modification of either end.

-

Aldehyde Reactivity (Site A) :

-

Reductive Amination : Reaction with primary amines followed by NaBH(OAc)₃ reduction yields benzylamine derivatives.

-

Heterocycle Formation : Condensation with hydrazine or hydroxylamine yields phthalazinone-like or isoquinoline-like derivatives.

-

-

Carboxylic Acid Reactivity (Site B) :

-

Amide Coupling : Standard HATU/EDC coupling allows attachment to solubilizing tails (e.g., piperazines) or pharmacophores.

-

Bioisostere Replacement : Conversion to tetrazoles or oxadiazoles.

-

Application in Drug Design (PARP Inhibitors)

The 2-fluoro-biaryl motif is a privileged scaffold in PARP inhibitors (e.g., Niraparib, Talazoparib). The fluorine atom at the 2-position serves two critical roles:

-

Conformational Lock : It induces a twist in the biaryl bond, breaking planarity and improving solubility.

-

Metabolic Blockade : It protects the electron-rich ring from oxidative metabolism (CYP450).

Caption: Divergent synthetic utility of CAS 1261945-86-1 in medicinal chemistry workflows.

Part 4: Quality Control & Safety

Analytical Characterization

To ensure the integrity of the building block before downstream use, the following criteria must be met:

-

¹H NMR (DMSO-d₆) : Look for the diagnostic aldehyde singlet at ~10.0 ppm . The carboxylic acid proton is typically broad (>12 ppm). The aromatic region (7.0–8.2 ppm) will show complex splitting due to F-H coupling.

-

LC-MS : Expect a molecular ion peak [M+H]⁺ at 245.2 or [M-H]⁻ at 243.2 .

-

Purity : Minimum 97% by HPLC (254 nm) is recommended for pharmaceutical synthesis.

Handling & Safety (GHS Classification)

-

Signal Word : Warning

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The aldehyde group is susceptible to air oxidation to the dicarboxylic acid over time.

References

-

Sigma-Aldrich . 3-Fluoro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid Product Specification. Link

-

BLD Pharm . 2-Fluoro-4-(2-formylphenyl)benzoic acid MSDS and Technical Data. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

-

PubChem . Compound Summary for CAS 1261945-86-1. Link

Structural Characterization, Synthetic Methodology, and Derivatization Potential of 2-Fluoro-4-(2-formylphenyl)benzoic Acid

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds. Biphenyl systems are ubiquitous in medicinal chemistry, offering predictable spatial geometry and robust metabolic profiles. 2-Fluoro-4-(2-formylphenyl)benzoic acid (CAS: 1261945-86-1) is a highly functionalized, unsymmetrical biphenyl building block. Featuring three distinct orthogonal reactive sites—a formyl group, a carboxylic acid, and a fluorine atom—this molecule serves as a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and nuclear receptor modulators.

This technical guide provides an in-depth analysis of its structural identity, a self-validating synthetic methodology, and its strategic derivatization pathways.

Structural Identity and Physicochemical Profiling

Understanding the exact topological configuration of this building block is critical for downstream synthetic planning. The molecule is systematically named 2-fluoro-4-(2-formylphenyl)benzoic acid, though it is frequently cataloged under its biphenyl nomenclature: 3-fluoro-2'-formyl-[1,1'-biphenyl]-4-carboxylic acid. The fluorine atom is positioned ortho to the carboxylic acid, which inductively lowers the pKa of the carboxylate, thereby enhancing its solubility in physiological environments[1].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 2-Fluoro-4-(2-formylphenyl)benzoic acid |

| Alternative Name | 3-Fluoro-2'-formyl-[1,1'-biphenyl]-4-carboxylic acid |

| CAS Registry Number | 1261945-86-1 |

| Molecular Formula | C14H9FO3 |

| Molecular Weight | 244.22 g/mol |

| SMILES String | O=C(C1=CC=C(C2=CC=CC=C2C=O)C=C1F)O |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Approach

Mechanistic Rationale

The synthesis of unsymmetrical biphenyls is most reliably achieved via the Suzuki-Miyaura cross-coupling reaction. For this specific molecule, the coupling of 4-bromo-2-fluorobenzoic acid with (2-formylphenyl)boronic acid represents the most atom-economical route.

Historically, free carboxylic acids were thought to poison palladium catalysts or require prior protection (e.g., as methyl esters)[2]. However, modern aqueous Suzuki protocols demonstrate that utilizing an inorganic base (such as K₂CO₃) in a mixed aqueous-organic solvent system efficiently deprotonates the carboxylic acid into a highly soluble carboxylate. This prevents the acid from coordinating with the palladium center, while simultaneously activating the boronic acid into the reactive "ate" complex required for the transmetalation step[3].

Fig 1. Suzuki-Miyaura cross-coupling workflow for target synthesis.

Self-Validating Protocol

The following protocol is designed with built-in causality and self-validation checkpoints to ensure high yield and purity.

-

Reagent Preparation: In a 50 mL round-bottom flask, charge 4-bromo-2-fluorobenzoic acid (1.0 equiv, 5.0 mmol) and (2-formylphenyl)boronic acid (1.2 equiv, 6.0 mmol).

-

Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) and K₂CO₃ (3.0 equiv, 15.0 mmol).

-

Causality Note: The excess K₂CO₃ is critical; 1.0 equivalent is immediately consumed to deprotonate the carboxylic acid, while the remaining 2.0 equivalents are required to facilitate the transmetalation step of the catalytic cycle.

-

-

Solvent System & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL). Sparge the mixture with Argon for 15 minutes.

-

Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to avoid the auto-oxidation of the sensitive formyl group into a carboxylic acid.

-

-

Reaction Execution: Heat the mixture to 90 °C under an Argon atmosphere for 4–6 hours.

-

Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the [M-H]⁻ peak of the starting bromide is fully replaced by the target mass (m/z 243.2 in ESI- mode).

-

-

Workup & Purification: Cool the mixture to room temperature. Dilute with water (20 mL) and wash with Ethyl Acetate (2 x 15 mL).

-

Causality Note: This step removes organic impurities, unreacted boronic acid, and catalyst degradation products (like triphenylphosphine oxide). The target product remains safely in the aqueous layer as a highly soluble potassium carboxylate salt.

-

-

Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. The target product will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum to yield the pure product.

Chemical Reactivity and Derivatization Logic

The strategic value of 2-fluoro-4-(2-formylphenyl)benzoic acid lies in its orthogonal reactive sites, allowing chemists to perform sequential derivatizations without the need for complex protecting group strategies.

-

Formyl Group (-CHO): Highly electrophilic. It readily undergoes reductive amination with primary or secondary amines (using NaBH₃CN) to yield benzylamines. It can also participate in Knoevenagel condensations with active methylene compounds to form extended conjugated systems.

-

Carboxylic Acid (-COOH): Can be easily activated using standard uronium-based coupling reagents (e.g., HATU, DIPEA) to form stable amide bonds, a ubiquitous linkage in drug discovery.

-

Fluoro Substituent (-F): Beyond lowering the pKa of the adjacent acid, the fluorine atom blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the 3-position of the biphenyl system. Under harsh conditions with strong nucleophiles, it can also act as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

Fig 2. Orthogonal derivatization pathways enabled by the functional groups.

References

- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development (ACS Public

- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Organic Chemistry Frontiers (RSC Publishing)

- Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous c

- 3-Fluoro-2′-formyl[1,1′-biphenyl]-4-carboxylic acid (CAS: 1261945-86-1)

Sources

- 1. 3-Fluoro-2′-formyl 1,1′-biphenyl -4-carboxylic acid 1261945-86-1 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00497C [pubs.rsc.org]

Technical Guide: Physical Properties & Characterization of 2-Fluoro-4-(2-formylphenyl)benzoic Acid

Topic: Physical Properties & Characterization of 2-Fluoro-4-(2-formylphenyl)benzoic Acid CAS Registry Number: 1261945-86-1 Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary & Compound Identity

2-Fluoro-4-(2-formylphenyl)benzoic acid (CAS 1261945-86-1 ) is a specialized biaryl building block utilized primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Structurally, it consists of a fluorinated benzoic acid core coupled to an ortho-formyl phenyl ring. This specific arrangement—featuring an electrophilic aldehyde in proximity to a biaryl linkage—makes it a critical "lynchpin" intermediate for constructing fused heterocyclic pharmacophores, such as phthalazinones (the core scaffold of drugs like Olaparib and Talazoparib).

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and handling protocols to ensure reproducibility in high-stakes drug development campaigns.

Nomenclature & Identification

| Identifier | Value |

| CAS Number | 1261945-86-1 |

| IUPAC Name | 2-Fluoro-4-(2-formylphenyl)benzoic acid |

| Synonyms | 2'-Formyl-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid; 4-(2-Formylphenyl)-2-fluorobenzoic acid |

| Molecular Formula | C₁₄H₉FO₃ |

| Molecular Weight | 244.22 g/mol |

| SMILES | O=Cc1ccccc1-c2ccc(C(=O)O)c(F)c2 |

Physicochemical Profile

The physical behavior of 2-Fluoro-4-(2-formylphenyl)benzoic acid is governed by the interplay between the acidic carboxyl group (pKa ~3.8), the lipophilic biaryl spine, and the reactive aldehyde.

Key Physical Properties

Note: Experimental values for this specific intermediate are proprietary in many databases; values below represent consensus data derived from validated structure-property relationship (SPR) models and analogous biaryl systems.

| Property | Value / Range | Confidence |

| Physical State | Solid (Crystalline Powder) | High |

| Appearance | Off-white to pale yellow | High |

| Melting Point | 185°C – 192°C (Predicted) | Medium |

| Boiling Point | 445.5 ± 45.0 °C (at 760 mmHg) | High (Simulated) |

| Density | 1.38 ± 0.1 g/cm³ | High |

| Flash Point | 223.2 ± 28.7 °C | High |

| LogP (Octanol/Water) | 2.85 ± 0.3 | High |

| pKa (Acid) | 3.75 ± 0.10 (Carboxylic acid) | High |

| H-Bond Donors | 1 (COOH) | Absolute |

| H-Bond Acceptors | 3 (C=O, COOH, F) | Absolute |

Solubility & Solvent Compatibility

The compound exhibits "brick-dust" like insolubility in water due to strong intermolecular π-π stacking of the biaryl system, disrupted only slightly by the fluorine atom.

-

Water: Insoluble (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH > 7.5 due to carboxylate formation.

-

DMSO: Soluble (> 20 mg/mL). Recommended for stock solutions.[3]

-

Methanol/Ethanol: Moderately soluble; heating may be required for concentrations > 10 mg/mL.

-

Dichloromethane (DCM): Soluble.

Synthetic Logic & Structural Causality

Understanding the synthesis of this compound is essential for controlling impurities. The primary route involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Synthesis Workflow (Suzuki Coupling)

The synthesis couples 4-bromo-2-fluorobenzoic acid with 2-formylphenylboronic acid . The choice of catalyst and base is critical to prevent the oxidation of the aldehyde (Cannizzaro disproportionation) or protodeboronation.

Figure 1: Synthetic pathway via Suzuki-Miyaura coupling. The preservation of the ortho-formyl group is the critical quality attribute (CQA) of this workflow.

Strategic Application: Phthalazinone Formation

The "2-formylphenyl" moiety is not a passive bystander; it is an electrophilic trap designed to react with hydrazine. This cyclization forms the phthalazinone core, the pharmacophore responsible for PARP binding.

Figure 2: The chemical causality of the scaffold. The aldehyde and biaryl linkage enable the rapid assembly of the phthalazinone core.

Characterization & Analytical Protocols

To validate the identity and purity of CAS 1261945-86-1, the following multi-modal analytical strategy is recommended.

Proton NMR (¹H-NMR) Signature

-

Aldehyde Proton: A distinct singlet (or doublet due to long-range coupling) at δ 9.8 – 10.2 ppm . Disappearance of this peak indicates oxidation to the di-acid.

-

Aromatic Region: Complex multiplets between δ 7.2 – 8.2 ppm .

-

Fluorine Coupling: The protons on the fluorinated ring will exhibit characteristic splitting patterns (

coupling) distinct from the non-fluorinated ring.

HPLC Method for Purity Assessment

Due to the acidic nature of the compound, ion suppression is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).[4]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

-

Retention Time: Expect elution in the middle-to-late region due to the lipophilic biaryl structure.

Stability & Handling

-

Oxidation Risk: The aldehyde group is susceptible to air oxidation, forming the dicarboxylic acid impurity (2-fluoro-[1,1'-biphenyl]-2',4-dicarboxylic acid).

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Light Sensitivity: Fluorinated biaryls can undergo photodegradation. Use amber vials.

References

-

Huateng Pharma. (2024). Product Catalog: 2-Fluoro-4-(2-formylphenyl)benzoic acid (CAS 1261945-86-1).[1][2][3][5][6] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-2-fluorobenzoic acid (Precursor). Retrieved from

- Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. (Contextual reference for phthalazinone synthesis logic).

-

ChemicalBook. (2024). CAS 1261945-86-1 Entry.[2][3][5][6] Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. 苯甲酸类 [huatengsci.com]

- 3. 2-Fluoro-4-(2-formylphenyl)benzoic acid | CAS:1261945-86-1 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. guidechem.com [guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. Fluorine Compounds | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

Solubility Landscapes of Fluorinated Biphenyl Aldehyde Derivatives: A Thermodynamic & Practical Guide

Topic: Solubility of Fluorinated Biphenyl Aldehyde Derivatives in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The solubility profile of fluorinated biphenyl aldehyde derivatives is a critical parameter governing their utility in liquid crystal engineering, organic synthesis (specifically Suzuki-Miyaura cross-couplings), and pharmaceutical intermediate purification. Unlike simple aromatics, these compounds exhibit a "Janus-like" physicochemical character: the hydrophobic biphenyl core drives

This guide provides a comprehensive analysis of the thermodynamic forces driving the solubility of these derivatives. It moves beyond simple "like dissolves like" heuristics to explore the competition between crystal lattice energy (enhanced by fluorine-mediated herringbone packing) and solvation enthalpy . We provide actionable solvent selection strategies and rigorous experimental protocols for determining precise solubility limits.

Molecular Architecture & The "Fluorine Effect"

To predict solubility, one must first understand the solid-state interactions that the solvent must overcome.

Structural Components[1][2][3]

-

Biphenyl Core: Provides a rigid, hydrophobic scaffold. It dominates the Dispersion (

) component of the Hansen Solubility Parameters. -

Aldehyde Group (-CHO): Introduces a permanent dipole and weak hydrogen bond accepting capability (Polarity

and H-Bonding -

Fluorine Substituent (-F): The critical modulator.

-

Electronic Effect: High electronegativity pulls electron density, deactivating the ring but increasing the acidity of neighboring protons.

-

Lipophilicity: The C-F bond is highly lipophilic (hydrophobic), generally lowering water solubility compared to the non-fluorinated parent.

-

Crystal Packing: Fluorine atoms often reject face-to-face

-stacking in favor of edge-to-face (Herringbone) interactions. This packing motif is often thermodynamically more stable, resulting in a higher melting point and, consequently, lower solubility in organic solvents compared to non-fluorinated analogs.

-

Thermodynamic Cycle of Dissolution

Dissolution is a two-step thermodynamic cost-benefit analysis:

-

Cavitation & Lattice Disruption (

): Energy required to break the solute's crystal lattice. Fluorinated derivatives typically have a higher energy penalty here. -

Solvation (

): Energy released when solvent molecules surround the solute.

Where

Solvent Selection Guide

The following data aggregates trends for 4'-fluorobiphenyl-4-carbaldehyde (CAS 60992-98-5) and structurally similar fluorinated mesogens.

Solubility Profile Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Chloroform, DCM | High (>100 mg/mL) | Excellent match for dispersion forces; disrupts weak dipole interactions. |

| Polar Aprotic | DMSO, DMF, Acetone | Good (50-100 mg/mL) | Strong dipole interactions stabilize the aldehyde group; DMSO effectively solvates the polarized aromatic rings. |

| Aromatic | Toluene, Xylene | Moderate/Good | |

| Polar Protic | Ethanol, 1-Propanol | Moderate (Heating req.) | Poor match for the hydrophobic fluorinated core at RT; excellent for recrystallization (high solubility at |

| Aliphatic | Hexane, Heptane | Low (<10 mg/mL) | Dispersion forces alone are insufficient to overcome the crystal lattice energy of the polar aldehyde/fluorine lattice. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; C-F bond repels water structure. |

Hansen Solubility Parameters (Estimated)

To assist in solvent blending, the estimated HSP values for a generic fluorinated biphenyl aldehyde are:

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~6.5 MPa

-

(H-Bonding): ~4.5 MPa

Strategic Insight: For optimal solubility, choose a solvent (or blend) where the "distance" (

Visualizing the Decision Process

The following decision tree aids researchers in selecting the correct solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Solvent selection decision tree for fluorinated biphenyl aldehyde derivatives based on process requirements.

Experimental Protocols

For drug development and critical material synthesis, "visual" solubility is insufficient. The following protocols ensure rigorous data generation.

Protocol A: Dynamic Laser Monitoring (High Precision)

Best for: Determining precise solubility curves vs. temperature (metastable zone width).

-

Setup: Equip a jacketed glass vessel with an overhead stirrer and a focused laser turbidity probe (e.g., Mettler Toledo Lasentec or custom diode setup).

-

Preparation: Add a known mass of solute (e.g., 500 mg) to a known volume of solvent (e.g., 10 mL).

-

Heating Ramp: Heat the slurry at 0.5°C/min while stirring at 300 RPM.

-

Detection: Record the temperature at which laser transmission reaches 100% (or backscatter drops to baseline). This is the Clear Point (

) . -

Cooling Ramp: Cool at 0.5°C/min until transmission drops (nucleation). This is the Cloud Point (

) . -

Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

Protocol B: Gravimetric Shake-Flask (Standard)

Best for: Equilibrium solubility at a fixed temperature.

-

Saturation: Add excess solid (ensure sediment is visible) to 5 mL of solvent in a crimp-top vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

-

Tip: Fluorinated biphenyls can form supersaturated solutions easily. Ensure sufficient agitation time.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Quantification:

-

Method 1 (Gravimetric): Evaporate a known volume (e.g., 1 mL) in a tared weighing boat under vacuum. Weigh the residue.

-

Method 2 (HPLC): Dilute the filtrate 100x with Acetonitrile and inject into HPLC (UV detection at ~260-280 nm). Compare against a calibration curve.

-

Case Study: Optimization of Suzuki Coupling

Scenario: Synthesis of a biaryl liquid crystal precursor using 4'-fluoro-4-biphenylcarbaldehyde.

Challenge: The starting material was poorly soluble in standard Ethanol/Water mixtures at room temperature, leading to slow kinetics and stalled conversion. Thermodynamic Analysis: The fluorinated tail increased the lattice energy, requiring higher thermal drive or a better dispersive solvent match. Solution:

-

Solvent Switch: Switched from Ethanol to 1-Propanol .

-

Why? 1-Propanol has a longer alkyl chain (better

match for the biphenyl core) and a higher boiling point (97°C vs 78°C).

-

-

Outcome: The reaction could be run at 90°C. The higher temperature overcame the

barrier, maintaining the reactant in solution. The yield increased from 65% to 92% with reduced reaction time.

References

-

BenchChem. (2025). Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from

-

ChemicalBook. (2024). 4'-Fluorobiphenyl-4-carbaldehyde Properties and Safety. Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual reference for HSP theory).

-

Royal Society of Chemistry. (2022). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Retrieved from

molecular weight and formula of 2-Fluoro-4-(2-formylphenyl)benzoic acid

An In-depth Technical Guide to 2-Fluoro-4-(2-formylphenyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic introduction of various substituents allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide focuses on 2-Fluoro-4-(2-formylphenyl)benzoic acid, a specialized derivative that combines three key structural features with significant potential in drug design: a 2-arylbenzoic acid core, a fluorine substituent, and a reactive formyl group.

The non-planar biphenyl structure provides a three-dimensional framework that can be exploited for selective binding to protein targets. The inclusion of a fluorine atom can profoundly impact a molecule's properties, often enhancing metabolic stability, membrane permeability, and binding affinity through halogen bonding.[2] Furthermore, the aldehyde functionality of the formyl group serves as a versatile reactive handle, enabling extensive derivatization to explore structure-activity relationships (SAR) through transformations into a wide array of other functional groups.[1]

This guide provides a comprehensive overview of the deduced physicochemical properties, a proposed synthetic pathway, expected characterization data, and potential applications of 2-Fluoro-4-(2-formylphenyl)benzoic acid as a versatile building block for the synthesis of novel therapeutics.

Physicochemical Properties

The chemical structure of 2-Fluoro-4-(2-formylphenyl)benzoic acid was used to deduce its molecular formula and calculate its molecular weight.

| Property | Value |

| Chemical Formula | C₁₄H₉FO₃ |

| Molecular Weight | 244.22 g/mol |

| IUPAC Name | 2-Fluoro-4-(2-formylphenyl)benzoic acid |

Chemical Structure Diagram

Caption: Chemical structure of 2-Fluoro-4-(2-formylphenyl)benzoic acid.

Proposed Synthesis Pathway

Experimental Protocol: Suzuki Coupling

-

Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-fluorobenzoic acid (1 equivalent), 2-formylphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as potassium carbonate (3 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and add water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the crude product.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-Fluoro-4-(2-formylphenyl)benzoic acid.

Synthesis Workflow Diagram

Caption: Proposed Suzuki coupling workflow for the synthesis of the target compound.

Structural Elucidation and Characterization

The successful synthesis of 2-Fluoro-4-(2-formylphenyl)benzoic acid would be confirmed through standard analytical techniques. The expected spectroscopic data would include:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The aldehyde proton would appear as a singlet in the downfield region (around 10 ppm), and the carboxylic acid proton would be a broad singlet further downfield.

-

¹³C NMR: The spectrum would display 14 unique carbon signals, including those for the carbonyl carbons of the carboxylic acid and aldehyde groups, as well as the carbon atoms of the two aromatic rings. The carbon atoms bonded to fluorine would show characteristic coupling (C-F coupling).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 244.22 g/mol .

Potential Applications in Drug Discovery

The unique combination of functional groups in 2-Fluoro-4-(2-formylphenyl)benzoic acid makes it a highly attractive starting point for the development of novel therapeutic agents.

-

Enzyme Inhibitors: The carboxylic acid group can act as a key interacting moiety within the active site of various enzymes, while the fluorinated biphenyl structure can engage in hydrophobic and other non-covalent interactions to enhance binding affinity.

-

Synthetic Intermediate for Bioactive Molecules: This compound is an ideal precursor for synthesizing more complex molecules. The aldehyde group can be readily converted into amines (via reductive amination), alcohols (via reduction), or used to construct various heterocyclic systems, which are common in pharmacologically active compounds.

-

Antimicrobial and Anticancer Agents: Fluorinated benzoic acid derivatives and biphenyl structures are present in a number of antimicrobial and anticancer agents.[3] This scaffold provides a foundation for developing new compounds with potential efficacy against various pathogens and cancer cell lines.

Logical Relationship Diagram

Caption: Relationship between structural features and potential applications.

References

Sources

Technical Safety & Handling Guide: 2-Fluoro-4-(2-formylphenyl)benzoic Acid

Executive Summary & Compound Identification

2-Fluoro-4-(2-formylphenyl)benzoic acid (CAS: 1261945-86-1) is a specialized biaryl intermediate primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib . Its structure combines a fluorinated benzoic acid moiety with an ortho-formyl phenyl group.

This guide provides a technical breakdown of its safety profile, handling protocols, and stability requirements. Due to the presence of both a carboxylic acid and a reactive aldehyde, this compound exhibits specific sensitivities to oxidation and pH changes that require rigorous control measures.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| CAS Number | 1261945-86-1 | Verified Identifier |

| Molecular Formula | C₁₄H₉FO₃ | Biaryl Scaffold |

| Molecular Weight | 244.22 g/mol | |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation |

| Solubility | DMSO, Methanol, DMF | Poor solubility in water (acidic form) |

| Melting Point | 168–172 °C (Typical) | Impurities (diacid) lower MP |

| pKa (Calc) | ~3.8 (Benzoic acid) | Forms salts with weak bases |

Hazard Identification & Risk Assessment (GHS)

Note: In the absence of a compound-specific harmonized GHS monograph, the following classification is derived via "Read-Across" toxicology from structurally homologous biaryl aldehydes and fluorobenzoic acids.

GHS Classification

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Mechanistic Hazard Analysis

-

Acidity (Carboxylic Acid): The benzoic acid functionality (pKa ~3.8) is sufficiently acidic to cause contact dermatitis and severe eye irritation upon exposure to mucous membranes.

-

Aldehyde Reactivity: The formyl group (-CHO) is an electrophile capable of Schiff base formation with biological amines, leading to potential sensitization. It is also the primary site of instability (see Section 3).

-

Fluorine Substitution: The fluorine atom increases the lipophilicity of the molecule, potentially enhancing dermal absorption compared to non-fluorinated analogs.

Stability & Reactivity: The "Self-Validating" Protocol

The primary risk to data integrity when using this compound is oxidative degradation . The ortho-formyl group is susceptible to autoxidation, converting the aldehyde into a dicarboxylic acid impurity (2-fluoro-4-(2-carboxyphenyl)benzoic acid).

Causality of Degradation:

-

Trigger: Atmospheric Oxygen + Light + Trace Metals.

-

Mechanism: Radical chain reaction at the benzylic aldehyde position.

-

Result: Formation of the "Diacid" impurity, which kills stoichiometry in subsequent cyclization reactions (e.g., hydrazine condensations).

Diagram 1: Stability & Degradation Logic

This diagram illustrates the degradation pathway and the necessary intervention points.

Caption: Oxidative degradation pathway of the aldehyde moiety. Storage under inert gas blocks the O2 trigger, preserving purity.

Safe Handling & Storage Protocols

To ensure scientific integrity and safety, the following "Self-Validating" workflow must be adopted. "Self-validating" means the protocol includes checks (e.g., NMR/TLC) that confirm the safety measures worked.

Storage (The "Golden Rule")

-

Atmosphere: Strictly Inert (Argon or Nitrogen). The bottle must be purged after every use.

-

Temperature: Refrigerate at 2–8°C . Cold slows the kinetics of autoxidation.

-

Container: Amber glass to prevent photo-initiated radical formation.

Handling Workflow

PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles (chemical splash guard), lab coat. Use a fume hood to mitigate dust inhalation (H335).

Step-by-Step Protocol:

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents water condensation, which accelerates degradation.

-

Weighing: Weigh quickly in a fume hood. If high precision is needed for GMP batches, weigh inside a glovebox.

-

Validation (QC): Before committing the material to a large-scale reaction, run a ¹H-NMR .

-

Check: Look for the aldehyde proton peak (~10 ppm).

-

Fail: If a broad carboxylic acid peak appears and aldehyde integration drops, repurify.

-

Diagram 2: Safe Handling Workflow

Caption: Operational workflow ensuring moisture control and inert atmosphere maintenance during handling.

Synthesis & Application Context

Understanding the downstream application aids in risk assessment. This compound is a scaffold for Olaparib (and similar PARP inhibitors).

Reaction Safety Context:

-

Cyclization: The aldehyde and carboxylic acid groups are typically condensed with hydrazine or a hydrazine derivative to form a phthalazinone core.

-

Risk: This condensation releases water. If the starting material is already partially oxidized to the diacid, the cyclization will fail or yield side products, complicating purification and increasing waste (environmental hazard).

Typical Synthesis Route:

-

Suzuki Coupling: 2-Fluoro-4-bromobenzoic ester + 2-Formylphenylboronic acid.

-

Hydrolysis: Ester hydrolysis yields the target acid (CAS 1261945-86-1).

-

Cyclization: Target Acid + Hydrazine

Phthalazinone (Olaparib Core).

Emergency Response

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for 15+ mins. Remove contact lenses. | Acidic nature can cause corneal damage. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Lipophilic fluorine aids absorption; prompt removal limits dose. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Dust is a respiratory irritant (H335). |

| Spill | Dampen with inert absorbent (sand/vermiculite) to suppress dust. Sweep. | Prevent dust cloud explosion risk (standard for organic solids). |

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53357597 (Olaparib Intermediate). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 2-Fluoro-4-formylbenzoic acid (Read-Across Data). Retrieved from [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Retrieved from [Link]

Thermodynamic Stability and Solid-State Characterization of 2-Fluoro-4-(2-formylphenyl)benzoic Acid

Executive Summary

2-Fluoro-4-(2-formylphenyl)benzoic acid (CAS: 1261945-86-1) is a specialized biphenyl intermediate employed in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical agents.[1] Its structure features a biphenyl core with a carboxylic acid and fluorine on the primary ring, and an ortho-formyl group on the pendant phenyl ring.

From a thermodynamic perspective, this molecule presents a dichotomy: the biphenyl-carboxylic acid scaffold provides a high-lattice-energy, thermally stable crystalline framework, while the pendant aldehyde introduces a metastable site prone to oxidative degradation. This guide analyzes the thermodynamic drivers of its stability, detailing the energetics of its solid-state packing and the kinetics of its primary degradation pathway (auto-oxidation).

Key Stability Metrics:

-

Thermodynamic State: Metastable (aldehyde moiety) within a stable crystal lattice.

-

Primary Degradation Risk: Auto-oxidation to 2-fluoro-4-(2-carboxyphenyl)benzoic acid.

-

Predicted Melting Point: 185°C – 205°C (Dependent on polymorph).

-

Storage Requirement: Inert atmosphere (N₂/Ar), <25°C, protected from light.

Structural Thermodynamics & Lattice Energy

Molecular Topology and Conformational Energetics

The molecule consists of two phenyl rings linked by a C-C single bond. The thermodynamic stability is heavily influenced by the dihedral angle between these rings.

-

Steric Strain: The ortho-formyl group (Ring B) and the meta-protons (Ring A) create steric repulsion.

-

Minimum Energy Conformation: Density Functional Theory (DFT) modeling of similar biphenyls suggests a twisted conformation with a dihedral angle (

) of approximately 45°–60°. This twist minimizes steric clash while maintaining partial -

Rotational Barrier: The barrier to rotation is estimated at 15–20 kcal/mol. While restricted, this allows for atropisomerism only at low temperatures; at ambient conditions, the molecule exists as a rapidly interconverting racemate in solution, but locks into a specific chiral conformation upon crystallization.[2]

Crystal Packing Forces

The solid-state stability is dominated by the carboxylic acid moiety.

-

Hydrogen Bonding: The primary thermodynamic driver is the formation of centrosymmetric carboxylic acid dimers (

). This interaction releases approximately 14–15 kcal/mol of energy, stabilizing the crystal lattice. -

-

Thermal Transitions (DSC/TGA)

-

Melting Point: Due to the rigid biphenyl core and strong dimerization, the melting point is high. Experimental analogues suggest a range of 185°C to 205°C .

-

Thermal Decomposition: Thermogravimetric Analysis (TGA) typically shows stability up to the melting point. Post-melt decomposition involves decarboxylation (loss of CO₂) and decarbonylation (loss of CO from the aldehyde), usually onsetting >230°C.

Chemical Thermodynamics: The Oxidation Vector

The aldehyde group is the "thermodynamic weak link." The transformation of the aldehyde (

Mechanism of Auto-Oxidation

The reaction proceeds via a radical chain mechanism, thermodynamically favored but kinetically controlled by the bond dissociation energy (BDE) of the formyl C-H bond.[2]

-

Initiation: Homolytic cleavage of the formyl C-H bond (facilitated by light or trace metals).

-

Propagation: Formation of a peroxy radical (

) which abstracts hydrogen to form peracid ( -

Termination: The peracid reacts with another aldehyde molecule to yield two carboxylic acid molecules.

Impact of the Fluorine Substituent

The fluorine atom at position 2 of the benzoic acid ring exerts an inductive electron-withdrawing effect (-I).

-

Effect on pKa: It lowers the pKa of the benzoic acid (making it more acidic).

-

Effect on Stability: It deactivates the Ring A towards electrophilic attack but has minimal electronic impact on the distant formyl group on Ring B. However, it increases the overall lipophilicity (

), affecting solubility thermodynamics.

Experimental Protocols for Stability Assessment

Protocol A: Differential Scanning Calorimetry (DSC)

-

Objective: Determine melting point (

) and heat of fusion ( -

Method:

-

Weigh 2–4 mg of sample into a Tzero aluminum pan; crimp with a pinhole lid.

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C under

purge (50 mL/min).

-

-

Acceptance Criteria: Sharp endotherm (onset to peak < 2°C). Broadening indicates impurity (likely oxidation products).

Protocol B: Forced Degradation (Oxidative Stress)

-

Objective: Validate the susceptibility of the aldehyde.

-

Method:

-

Dissolve 10 mg of substance in 10 mL Acetonitrile/Water (50:50).

-

Add 1 mL of 3%

. -

Incubate at RT for 4 hours.

-

Analyze via HPLC (C18 column, Gradient 0.1% TFA in Water/ACN).

-

-

Expected Result: Appearance of a new peak at lower retention time (more polar dicarboxylic acid).

Visualization of Stability Pathways

The following diagram illustrates the synthesis origin and the primary thermodynamic degradation pathway.

Caption: Thermodynamic trajectory from synthesis to degradation. The target molecule requires kinetic stabilization (inert storage) to prevent sliding into the thermodynamic sink of the dicarboxylic acid.

Analytical Data Summary

| Property | Value / Prediction | Rationale |

| Molecular Formula | ||

| Molecular Weight | 244.22 g/mol | |

| Predicted Melting Point | 185–205°C | Biphenyl rigidity + Acid dimerization. |

| pKa (Acid) | ~3.8 | Lowered by ortho-F effect (vs 4.2 for benzoic). |

| Log P | ~3.2 | Biphenyl core increases lipophilicity. |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (C=O acid, C=O aldehyde, F) | |

| Storage Conditions | 2-8°C, Inert Gas | Mitigate aldehyde oxidation kinetics.[2] |

References

-

Chirico, R. D., et al. (1989).[3] The thermodynamic properties of biphenyl. Journal of Chemical Thermodynamics, 21(12), 1307-1331. (Contextual grounding for biphenyl core stability).

- McNaught, A. D., & Wilkinson, A. (1997). IUPAC Compendium of Chemical Terminology (the "Gold Book"). Blackwell Scientific Publications.

- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Protocols for aldehyde stability management).

(Note: While specific thermodynamic data for CAS 1261945-86-1 is proprietary to custom synthesis logs, the values above represent high-confidence estimates based on structural group contribution theory and homologous series analysis.)

Sources

Technical Guide: Physicochemical Profiling of 2-Fluoro-4-(2-formylphenyl)benzoic acid

[1]

Executive Summary

2-Fluoro-4-(2-formylphenyl)benzoic acid (CAS: 1261945-86-1) is a critical biaryl intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib and Olaparib analogs.[1] Its structural integrity relies on the precise electronic balance between the fluorinated benzoic acid core and the ortho-formylphenyl substituent.[1]

Understanding the acid dissociation constant (pKa) of this molecule is vital for:

-

Reaction Optimization: Controlling the pH during the cyclocondensation with hydrazine moieties to form phthalazinone cores.[1][2]

-

Purification: Designing aqueous extraction protocols to separate the acid from non-ionizable impurities.[1][2]

-

Solubility Profiling: Predicting behavior in aqueous buffers during early-stage formulation.[1][2]

This guide provides a calculated pKa derivation anchored in experimental fragment data, alongside a validated protocol for experimental determination.

Structural Analysis & pKa Derivation

Molecular Architecture

The molecule consists of a biphenyl scaffold with three key functional features influencing acidity:[1]

-

Fluorine (C2): An electron-withdrawing group (EWG) ortho to the carboxyl.[1][2]

-

2-Formylphenyl (C4): A bulky, electron-withdrawing aryl substituent at the para position.[1][2]

Theoretical pKa Calculation

Since direct experimental values for this specific intermediate are rarely published in open literature, we derive the value using Fragment-Based QSAR and Hammett Equation principles, anchored by the experimentally verified pKa of its closest analog, 2-fluorobenzoic acid.[1]

-

Reference Standard: Benzoic Acid (

)[1][2] -

Primary Modifier (Ortho-Fluorine): The fluorine atom at the ortho position exerts a strong inductive effect (-I), significantly stabilizing the carboxylate anion.[1]

-

Secondary Modifier (4-Aryl Substituent): The substituent at the 4-position is a 2-formylphenyl group.[1]

-

The phenyl ring is weakly electron-withdrawing.[1]

-

The formyl group (-CHO) on the distal ring is strongly electron-withdrawing.[1]

-

Net Effect: The 2-formylphenyl group acts as a moderate electron-withdrawing group, further stabilizing the anion via induction through the biphenyl linkage.[1]

-

Estimation: A 4-phenyl group typically lowers benzoic acid pKa by ~0.05–0.1 units.[1] The addition of the formyl group enhances this withdrawal.[1][2]

-

Calculated pKa Range:

Data Summary Table

| Functional Group | Electronic Effect | Impact on pKa | Reference Value |

| Benzoic Acid Core | Baseline | N/A | 4.20 |

| 2-Fluoro | Strong Induction (-I) | -0.93 units | 3.27 (Exp) |

| 4-(2-Formylphenyl) | Weak Induction/Resonance | -0.15 units (Est) | ~3.12 (Pred) |

Visualization: Structural & Equilibrium Dynamics[1]

The following diagram illustrates the ionization equilibrium and the electronic vectors influencing the acidic proton.

Caption: Ionization equilibrium showing the stabilization of the carboxylate anion by the ortho-fluorine and distal formylphenyl group.

Experimental Protocol: Potentiometric Determination

For high-precision applications (e.g., pre-formulation), the pKa should be determined experimentally.[1][2] The low solubility of the neutral acid requires a mixed-solvent extrapolation method (Yasuda-Shedlovsky).[1]

Materials

-

Analyte: ~10 mg of 2-Fluoro-4-(2-formylphenyl)benzoic acid (Purity >98%).[1]

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Solvent System: Methanol/Water mixtures (30%, 40%, 50% MeOH v/v).[1][2]

-

Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Workflow

-

Preparation: Dissolve the analyte in the lowest percentage of methanol possible to ensure complete dissolution.

-

Calibration: Calibrate the electrode using aqueous buffers (pH 4.01, 7.00, 10.01) and correct for the liquid junction potential of the organic solvent.

-

Titration: Perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%).

-

Data Processing: Determine the apparent pKa (

) for each solvent ratio. -

Extrapolation: Plot

vs. % Methanol (or dielectric constant

Validation Criteria (Self-Check)

Synthetic Implications: Cyclization to Phthalazinones

The pKa value is chemically significant during the synthesis of PARP inhibitors.[1][2] The reaction with hydrazine involves the condensation of the aldehyde and the carboxylic acid (or ester) to form a phthalazinone ring.[1][2]

-

Mechanism: The hydrazine attacks the aldehyde (forming a hydrazone) and subsequently cyclizes with the carboxylic acid derivative.[1][2]

-

pH Sensitivity: If the reaction is run under basic conditions, the carboxylic acid will be deprotonated (

), making it a poor electrophile for the cyclization step.[1][2] -

Optimization: Acidic catalysis or activation of the acid (to an acid chloride or ester) is typically required to drive the ring closure efficiently.[1][2]

Caption: Synthetic pathway converting the acid-aldehyde precursor into the bioactive phthalazinone scaffold.

References

-

BenchChem. (2025).[1][2][5] 2-Fluorobenzoic acid: Physicochemical Properties and Acidity. Retrieved from .[1][2]

-

Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Fluoro-4-formylbenzoic acid (CAS 604000-97-7).[1][6][7] Retrieved from .[1]

-

National Institutes of Health (NIH). (2024).[1][2] PubChem Compound Summary: 2-Fluorobenzoic acid (CID 9956).[1] Retrieved from .[1][2]

-

Wang, B., et al. (2014).[1][2] Discovery of Talazoparib (BMN 673): A Potent PARP Inhibitor.[1][2] Journal of Medicinal Chemistry. Retrieved from .[1][2]

-

Bordwell, F. G. (1975).[1][2] Equilibrium acidities in dimethyl sulfoxide. Journal of the American Chemical Society.[1][2] Retrieved from .[1][2]

Sources

- 1. 4-Formylbenzoic acid 97 619-66-9 [sigmaaldrich.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 2-Fluorobenzoic acid | 445-29-4 | Benchchem [benchchem.com]

- 4. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 604000-97-7|2-Fluoro-4-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

Strategic Fluorination of Benzoic Acid Scaffolds in Medicinal Chemistry

A Technical Guide for Drug Discovery & Development[1][2]

Executive Summary: The Fluorine Advantage

In the landscape of modern medicinal chemistry, the benzoic acid scaffold is a privileged structure, serving as a pharmacophore in NSAIDs, kinase inhibitors, and anti-infectives.[1] However, the native scaffold often suffers from rapid metabolic clearance (via oxidation) and suboptimal membrane permeability.

This guide details the strategic incorporation of fluorine into benzoic acid derivatives. Fluorine—often termed "the small atom with a big ego"—offers a unique toolkit: it mimics hydrogen in steric demand (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) but exerts a profound electronic influence due to its extreme electronegativity (3.98 Pauling scale).

Key Technical Outcomes covered:

-

pKa Modulation: Tuning acidity to optimize solubility and binding.

-

Metabolic Blocking: Preventing CYP450-mediated oxidation at "soft spots."

-

Conformational Control: Locking bioactive conformations via electrostatic interactions.

Physicochemical Profiling: The "Fluorine Effect"[3][4][5]

The introduction of fluorine onto a benzoic acid ring is not merely a steric substitution; it is an electronic reprogramming of the molecule.

Acidity Modulation (pKa)

The electron-withdrawing nature (inductive effect,

Table 1: Comparative pKa Shifts in Fluorinated Benzoic Acids

| Compound | Structure | pKa (approx.)[2][3][4] | Medicinal Chemist's Insight | |

| Benzoic Acid | Ph-COOH | 4.20 | - | Baseline reference. |

| 2-Fluorobenzoic Acid | 2-F-Ph-COOH | 3.27 | -0.93 | Strong ortho-effect; increases ionization at pH 7.4 (solubility |

| 3-Fluorobenzoic Acid | 3-F-Ph-COOH | 3.86 | -0.34 | Moderate inductive effect; balances solubility/permeability. |

| 4-Fluorobenzoic Acid | 4-F-Ph-COOH | 4.14 | -0.06 | Minimal impact on pKa; used primarily for metabolic blocking. |

| 2,6-Difluorobenzoic Acid | 2,6-F2-Ph-COOH | 2.30 | -1.90 | Highly acidic; often used as a bioisostere for phosphate groups. |

Lipophilicity & Permeability

While fluorine is lipophilic, its effect on LogD is context-dependent. Replacing hydrogen with fluorine generally increases LogP due to the hydrophobicity of the C-F bond. However, if the fluorination lowers the pKa such that the molecule becomes fully ionized at physiological pH, the effective distribution coefficient (LogD7.4) may actually decrease, reducing membrane permeability.

-

Rule of Thumb: A single F-substitution typically increases LogP by ~0.25 units, provided ionization states remain constant.

Metabolic Stability: The C-F Shield

One of the primary drivers for fluorinating benzoic acid derivatives is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes typically oxidize aromatic rings at the para-position (or electron-rich sites).

Mechanism of Action

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~100 kcal/mol for C-H). This strength renders the C-F bond resistant to the radical abstraction mechanisms employed by CYP450 heme-iron centers.

Diagram 1: Metabolic Blocking Mechanism This diagram illustrates how fluorine substitution diverts metabolic pathways, preventing rapid clearance.

Caption: Fluorine substitution at metabolic soft spots (e.g., para-position) prevents CYP450-mediated oxidation, extending drug half-life.

Case Study: Pirtobrutinib (Jaypirca)

Therapeutic Area: Mantle Cell Lymphoma (BTK Inhibitor) Relevant Moiety: 5-fluoro-2-methoxybenzamide

Pirtobrutinib represents a masterclass in using a fluorinated benzoic acid scaffold. The drug features a 5-fluoro-2-methoxybenzamide core.

-

Selectivity: The specific substitution pattern (Fluoro at C5, Methoxy at C2) creates a unique electrostatic shape that fits the BTK ATP-binding pocket, allowing it to inhibit both wild-type and C481S mutant BTK (which develops resistance to covalent inhibitors like Ibrutinib).

-

Metabolic Stability: The fluorine at the 5-position blocks potential oxidation on the electron-rich aromatic ring.

-

Conformation: The intramolecular repulsion between the methoxy oxygen and the carbonyl oxygen, combined with the electronic effect of the fluorine, locks the benzamide into a preferred conformation for binding.

Experimental Protocol: Synthesis of a Fluorinated Amide Intermediate

Based on the chemistry of Pirtobrutinib intermediates.

Objective: Synthesis of N-(4-(aminomethyl)phenyl)-5-fluoro-2-methoxybenzamide from 5-fluoro-2-methoxybenzoic acid. Application: This protocol demonstrates the activation of a deactivated, electron-poor fluorinated benzoic acid for coupling—a common challenge in medicinal chemistry.

Materials

-

Starting Material: 5-Fluoro-2-methoxybenzoic acid (1.0 equiv)

-

Amine Partner: Methyl 4-(aminomethyl)benzoate (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv) or Thionyl Chloride (SOCl2) for acid chloride route.

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Workflow (Acid Chloride Method)

Note: The Acid Chloride method is preferred for sterically hindered or electron-deficient fluorobenzoic acids where standard coupling agents (EDC/NHS) may be slow.

Step 1: Activation (Acid Chloride Formation)

-

Charge a dried 100 mL Round Bottom Flask (RBF) with 5-fluoro-2-methoxybenzoic acid (5.0 g, 29.4 mmol).

-

Add anhydrous DCM (50 mL) and a catalytic drop of DMF (critical for Vilsmeier-Haack like activation).

-

Add Thionyl Chloride (4.2 g, 35.3 mmol) dropwise at 0°C under

. -

Scientist's Note: Fluorinated acids can be sluggish. Allow to warm to Room Temperature (RT) and reflux for 2 hours. Monitor by quenching an aliquot in MeOH (check for methyl ester by TLC/LCMS).

-

Concentrate in vacuo to remove excess SOCl2. Azeotrope with toluene twice to ensure removal of acidic traces.

Step 2: Amidation (Coupling)

-

Dissolve the crude acid chloride in anhydrous THF (30 mL).

-

In a separate vessel, dissolve Methyl 4-(aminomethyl)benzoate hydrochloride (6.5 g, 32.3 mmol) and DIPEA (15 mL, 88 mmol) in THF/DMF (4:1 mix). Cool to 0°C.[5]

-

Add the acid chloride solution dropwise to the amine solution. The exotherm must be controlled to prevent side reactions on the fluorine (SnAr is rare under these conditions but possible with strong nucleophiles).

-

Stir at RT for 4 hours.

Step 3: Workup & Purification

-

Quench with saturated

(removes unreacted acid). -

Extract with EtOAc (3 x 50 mL). Wash organics with 1N HCl (removes unreacted amine) and Brine.

-

Dry over

, filter, and concentrate. -

Purification: Recrystallize from EtOH/Heptane or flash chromatography (Hex/EtOAc gradient).

Validation Criteria:

-

1H NMR: Look for the disappearance of the carboxylic acid proton (~11-13 ppm) and appearance of the amide doublet (~8.5 ppm).

-

19F NMR: Essential for fluorinated compounds.[6] Confirm the integration and lack of defluorinated byproducts.

Synthetic Decision Tree

Choosing the right point to introduce fluorine is critical for process efficiency.

Diagram 2: Synthetic Strategy Workflow

Caption: Decision matrix for synthesizing fluorinated benzoic acid derivatives. Commercial building blocks are preferred; late-stage methods are used for novel substitution patterns.

References

-

BenchChem. (2025).[1][2] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

- Journal of Medicinal Chemistry. (2020). Effects of fluorine substitution on small-molecule drug ADME.

-

National Institutes of Health (NIH). (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from

-

RSC Advances. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[7][8][9] Retrieved from

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of 2-Fluoro-4-(2-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-4-(2-formylphenyl)benzoic acid , a critical biaryl intermediate often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.

Synthesizing this molecule presents two distinct chemoselective challenges:

-

Steric Hindrance: The ortho-formyl group on the nucleophile creates significant steric bulk, retarding the transmetallation step.

-

Functional Group Incompatibility: The presence of a free carboxylic acid requires careful base selection to prevent catalyst poisoning, while the aldehyde moiety is susceptible to oxidation or Cannizzaro disproportionation under harsh basic conditions.

This guide provides a validated method using Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst system, ensuring high turnover numbers (TON) and minimizing protodeboronation side reactions.

Retrosynthetic Analysis & Strategy

To construct the biaryl core, we utilize a convergent Suzuki-Miyaura cross-coupling strategy. The disconnection is made at the C–C bond linking the two aryl rings.

Strategic Choice of Coupling Partners:

-

Electrophile: 4-Bromo-2-fluorobenzoic acid. The bromide provides a better balance of reactivity and atom economy compared to the iodide (which is prone to halogen-lithium exchange side reactions if generated in situ) or the chloride (too unreactive).

-

Nucleophile: (2-Formylphenyl)boronic acid.[1] While boronic esters (e.g., pinacol) are more stable, the free acid is cost-effective and sufficiently stable under the optimized biphasic conditions described below.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl scaffold from commercially available precursors.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |

| 4-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 2.19 g (10 mmol) | Electrophile |

| (2-Formylphenyl)boronic acid | 149.94 | 1.2 | 1.80 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 245 mg | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.18 g | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |

| Water (Deionized) | - | - | 10 mL | Solvent (Aqueous) |

Critical Process Parameters (CPP)

-

Base Stoichiometry: Since the starting material contains a free carboxylic acid, 1.0 equivalent of base is consumed immediately for deprotonation. We use 3.0 equivalents total to ensure sufficient free base exists to activate the boronic acid (formation of the hydroxyboronate species).

-

Degassing: Oxygen is the enemy of Palladium(0). Rigorous sparging is required to prevent homocoupling of the boronic acid and catalyst deactivation.

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry 100 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (10 mmol), (2-formylphenyl)boronic acid (12 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

-

Note: The catalyst is air-stable in solid form but should be added quickly.

-

-

Solvent & Base Addition:

-

Dissolve Na₂CO₃ (30 mmol) in water (10 mL).

-

Add 1,4-Dioxane (40 mL) to the reaction flask.

-

Add the aqueous base solution to the flask. The mixture will likely be biphasic.

-

-

Degassing (Sparging):

-

Seal the flask with a septum.[2] Insert a long needle connected to a nitrogen (or argon) line directly into the solution. Insert a short vent needle.

-

Bubble inert gas through the solution for 15–20 minutes with stirring. This is critical for yield.

-

-

Reaction:

-

Remove needles and seal under positive inert gas pressure.

-

Heat the reaction block/oil bath to 90 °C .

-

Stir vigorously for 4–6 hours .

-

Monitoring: Check by HPLC or TLC (mobile phase: 5% MeOH in DCM with trace acetic acid). Look for the disappearance of the bromide.

-

-

Workup (Purification by Acid-Base Extraction):

-

Cool the mixture to room temperature.

-

Filtration: Filter through a pad of Celite to remove palladium black. Rinse the pad with water (20 mL) and EtOAc (20 mL).

-

Phase Separation: Transfer to a separatory funnel. The product is currently in the aqueous layer (as the carboxylate salt).

-

Wash: Wash the aqueous layer with Ethyl Acetate (2 x 30 mL). Discard the organic layer (this removes non-acidic impurities like deboronated benzaldehyde or homocoupled byproducts).

-

Acidification: Carefully acidify the aqueous layer to pH ~2–3 using 1M HCl. The product should precipitate as a solid.

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL).

-

Drying: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Final Purification:

-

The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient with 1% Acetic Acid).

-

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The cycle follows the standard Pd(0)/Pd(II) pathway, but the Transmetallation step is the rate-determining bottleneck due to the steric bulk of the ortho-formyl group.

Diagram 2: Catalytic Cycle & Activation

Caption: Catalytic cycle highlighting the base-mediated activation of the boronic acid, essential for overcoming steric hindrance during transmetallation.

Why Pd(dppf)Cl₂? The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle. This geometric feature forces the reductive elimination step to occur more rapidly and stabilizes the Pd center against thermal decomposition, which is crucial when heating sterically crowded substrates [1].

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Protodeboronation of 2-formylphenylboronic acid. | Lower temperature to 80°C; Ensure base concentration is not excessive (keep pH ~10, not 14). |

| Benzaldehyde detected | Hydrolysis of the C-B bond (Protodeboronation). | This is a common side reaction for ortho-formyl boronic acids. Use a slight excess (1.5 eq) of boronic acid to compensate. |

| Black Precipitate early | Catalyst decomposition (Pd black formation). | Insufficient degassing (O₂ leak) or lack of stabilizing ligand. Re-sparge solvents and check inert lines. |

| Product in Organic Wash | pH of aqueous layer was too low during first wash. | Ensure aqueous layer is basic (pH > 9) before the first EtOAc wash to keep the product as the carboxylate salt. |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

-

BenchChem. (2025).[2] Application Note: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.[2] BenchChem Protocols. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.

Sources

reaction protocols for 2-Fluoro-4-(2-formylphenyl)benzoic acid cyclization

Application Note: Advanced Reaction Protocols for the Cyclization of 2-Fluoro-4-(2-formylphenyl)benzoic Acid

Abstract & Introduction

2-Fluoro-4-(2-formylphenyl)benzoic acid (CAS: 1261945-86-1)[1] is a highly versatile, fluorinated biphenyl building block. Its intramolecular cyclization yields functionalized fluorenone-carboxylic acids, which are privileged scaffolds in the development of optoelectronic materials and pharmaceutical agents (e.g., aldose reductase inhibitors and antiviral compounds). This application note details two orthogonal, self-validating protocols for this cyclization: a transition-metal-catalyzed intramolecular hydroacylation and a greener, metal-free oxidative radical cyclization.

Mechanistic Rationale & Pathway Analysis

The conversion of the 2-formylbiphenyl system to a 9-fluorenone core requires the formation of a new C–C bond between the formyl carbon and the adjacent fluorinated aryl ring. We present two distinct mechanistic approaches, each tailored for specific synthetic requirements:

-

Pathway A: Transition-Metal Catalyzed Intramolecular Hydroacylation Rhodium(I) or Palladium(II) catalysts facilitate the activation of the formyl C–H bond[2]. The mechanism initiates with the oxidative addition of the Rh(I) species into the aldehyde C–H bond, generating an acyl-rhodium hydride intermediate. Subsequent carbometalation (C–H activation) of the adjacent fluorinated benzoic acid ring forms a metallacycle. Reductive elimination yields the fluorenone core and regenerates the catalyst[3]. Causality Insight: The choice of a bidentate phosphine ligand (e.g., dppe) is critical. Monodentate ligands often allow the acyl-metal intermediate to undergo rapid decarbonylation (loss of CO), leading to a fluorobiphenyl byproduct. Bidentate ligands enforce a rigid cis-geometry that accelerates reductive elimination, effectively suppressing the decarbonylation pathway.

-

Pathway B: Metal-Free Oxidative Radical Cyclization (TBHP-Mediated) To avoid toxic and expensive heavy metals, a cross-dehydrogenative coupling (CDC) strategy utilizing tert-butyl hydroperoxide (TBHP) can be employed[4]. Thermal decomposition of TBHP generates tert-butoxyl and methyl radicals, which abstract the aldehydic proton to form an electrophilic acyl radical. This radical undergoes intramolecular addition to the adjacent arene. Subsequent oxidation of the resulting cyclohexadienyl radical restores aromaticity, delivering the fluorenone[5]. Causality Insight: TBHP is selected over hydrogen peroxide (

) because it exhibits superior solubility in organic solvents (like chlorobenzene) and provides a more controlled, sustained release of radicals at elevated temperatures, minimizing over-oxidation of the carboxylic acid moiety.

Mechanistic pathways for 2-Fluoro-4-(2-formylphenyl)benzoic acid cyclization to fluorenone.

Experimental Protocols

Self-Validating System Note: Both protocols include built-in validation steps. For Pathway A, monitoring the disappearance of the aldehyde proton (~10.0 ppm) via

Protocol A: Rhodium-Catalyzed Intramolecular Hydroacylation

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-(2-formylphenyl)benzoic acid (1.0 mmol, 244.2 mg)[1].

-

Catalyst Loading: Add

(0.025 mmol, 2.5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe) (0.06 mmol, 6 mol%). -

Degassing: Evacuate and backfill the flask with Argon (3 cycles) to prevent catalyst poisoning by oxygen.

-

Solvent Addition: Inject anhydrous, degassed toluene (10 mL) via syringe.

-

Thermal Cyclization: Heat the reaction mixture to 110 °C in a pre-heated oil bath for 18 hours.

-

Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid) to yield the fluorinated fluorenone product.

Protocol B: TBHP-Promoted Metal-Free Oxidative Cyclization

-

Preparation: To a 20 mL heavy-walled sealed tube, add 2-Fluoro-4-(2-formylphenyl)benzoic acid (1.0 mmol, 244.2 mg).

-

Oxidant Addition: Add aqueous TBHP (70 wt% in water, 3.0 mmol, 3.0 equiv)[4].

-